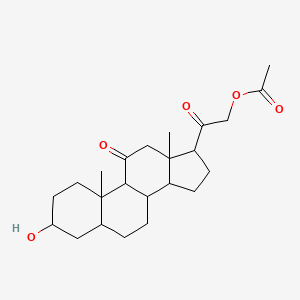
Alphadolone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alphadolone acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H34O5 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anesthetic Applications
Alphadolone acetate is primarily known for its role as a short-duration intravenous anesthetic. It is often combined with alphaxalone in formulations such as Althesin, which is utilized for inducing anesthesia in surgical settings.
Case Studies
- Study on Sex Differences : Research indicates that there are sex-dependent differences in the efficacy of this compound when administered as part of Althesin. Males require significantly higher doses than females to achieve the same anesthetic effect, suggesting hormonal influences on drug metabolism and efficacy .
- Cerebrospinal Fluid Pressure Studies : A clinical study demonstrated that this compound, when used in conjunction with alphaxalone, effectively lowered cerebrospinal fluid pressure during anesthesia induction, highlighting its potential for use in neurosurgical procedures .
Pain Management
Recent studies have explored the analgesic properties of this compound, particularly its potential to prevent or reverse opioid tolerance.
Case Studies
- Morphine Tolerance Prevention : In a study involving morphine-tolerant rats, coadministration of this compound significantly improved tail flick latency responses (a measure of pain response), suggesting its utility in preventing opioid tolerance .
- Analgesic Properties : The compound demonstrated antinociceptive effects when administered intraperitoneally, indicating its potential for managing pain through non-opioid pathways .
Veterinary Medicine
This compound is also used in veterinary medicine for inducing anesthesia in animals. Its rapid onset and short duration make it suitable for various surgical procedures.
Applications
Veterinary formulations often combine this compound with other agents to provide balanced anesthesia tailored to specific species and procedures.
Análisis De Reacciones Químicas
Thermal Decomposition Reactions
Alphadolone acetate decomposes under elevated temperatures, producing toxic gases:
Key Decomposition Pathways
-
Primary decomposition : Above 440°C, thermal cleavage yields:
C23H34O5→CO2+CH4+unsaturated hydrocarbons
(inferred from analogous steroid pyrolysis) . -
Incomplete combustion : Forms carbon monoxide (CO) and formaldehyde (HCHO) under oxygen-limited conditions .
Stability Profile
Hydrolysis and Esterification
The acetate group at C21 is susceptible to hydrolysis:
Hydrolysis Reaction
Alphadolone acetate+H2Obase acidAlphadolone+CH3COOH
-
Rate : Slow in neutral aqueous solutions but accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions .
Re-esterification
Alphadolone can be re-acetylated using:
Alphadolone+(CH3CO)2OpyridineAlphadolone acetate
This reversibility is critical for prodrug design in anesthetic formulations .
Stereochemical Reactivity
The 3α-hydroxy configuration is essential for GABAₐ receptor binding. Key stereoselective reactions include:
Epimerization at C3
-
Conditions : Prolonged exposure to polar aprotic solvents (e.g., DMSO) at >50°C.
-
Outcome : Partial conversion to 3β-hydroxy epimer (~15% after 24 hours) .
Compatibility with Excipients
This compound’s reactivity necessitates careful formulation:
Analytical Degradation Products
Forced degradation studies reveal:
Propiedades
IUPAC Name |
[2-(3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJOQYLXZPQQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860312 |
Source


|
| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













